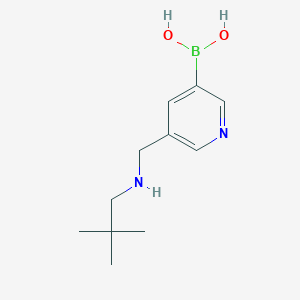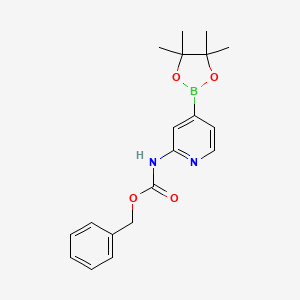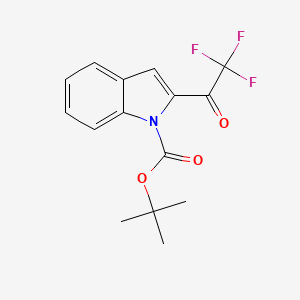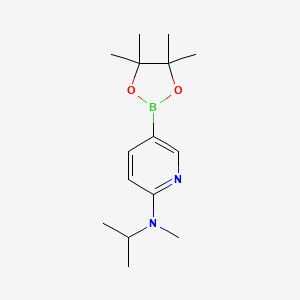
4-(1,1-Difluoroethyl)benzonitrile
描述
“4-(1,1-Difluoroethyl)benzonitrile” is a chemical compound with the molecular formula C9H7F2N . It has a molecular weight of 167.16 . The IUPAC name for this compound is 4-(1,1-difluoroethyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of “4-(1,1-Difluoroethyl)benzonitrile” consists of a benzene ring substituted with a nitrile group at the 4th position and a 1,1-difluoroethyl group . The InChI code for this compound is 1S/C9H7F2N/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5H,1H3 .Physical And Chemical Properties Analysis
“4-(1,1-Difluoroethyl)benzonitrile” is a liquid at ambient temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data.科学研究应用
Electrolyte Additive in High Voltage Batteries
4-(Trifluoromethyl)-benzonitrile has been explored as an innovative electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This compound significantly enhances the cyclic stability of the battery, contributing to higher capacity retention over numerous charge-discharge cycles. Its use leads to the formation of a low-impedance protective film on the cathode, which is crucial for maintaining battery efficiency and longevity (Huang et al., 2014).
Photophysical Behavior and Charge Transfer Dynamics
Different derivatives of benzonitriles, such as 4-(Dimethyl-amino)benzonitrile and 4-(N,N-Dimethylamino)benzonitrile, have been extensively studied for their dual fluorescence and charge transfer properties. These studies provide insights into their excited-state structures and dynamics, which are critical for understanding their potential applications in photophysical processes and materials science (Köhn & Hättig, 2004); (Rhinehart et al., 2012).
Corrosion Inhibition
Benzonitrile derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments. Their ability to form protective films on metal surfaces makes them valuable in reducing corrosion, which has implications for industrial applications where metal durability is critical (Chaouiki et al., 2018).
Synthesis of Pharmaceuticals and Agrochemicals
The synthesis and functionalization of benzonitrile units are of significant interest due to their prevalence in natural products, pharmaceuticals, and agrochemicals. New methodologies for assembling the benzonitrile framework, such as NHC-catalyzed benzannulation protocols, expand the potential for developing novel compounds in these fields (Jia & Wang, 2016).
Liquid Crystalline Behavior and Photophysical Properties
The liquid crystalline behavior of benzonitriles with varying alkoxy chain lengths has been investigated, revealing different phases and properties based on molecular structure. These compounds show potential as mesogens and blue-emitting materials, useful in the development of new materials for displays and lighting technologies (Ahipa et al., 2014).
Nonlinear Optical Applications
Certain benzonitrile-based molecules have been identified as promising materials for nonlinear optical (NLO) applications. Their properties have been both experimentally and computationally studied, highlighting their potential in developing new materials for electronic and photonic technologies (Mydlova et al., 2020).
Fungal Degradation and Environmental Impact
Research on Fusarium solani demonstrates its ability to degrade benzonitrile, converting it to benzoate. This points to the potential role of such fungi in the biodegradation of nitrilic compounds, which is important for environmental remediation and the understanding of microbial interactions with synthetic chemicals (Harper, 1977).
安全和危害
属性
IUPAC Name |
4-(1,1-difluoroethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMRXWBCQGIBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300097 | |
| Record name | 4-(1,1-Difluoroethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)benzonitrile | |
CAS RN |
55805-05-5 | |
| Record name | 4-(1,1-Difluoroethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Difluoroethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)


![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)






![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)